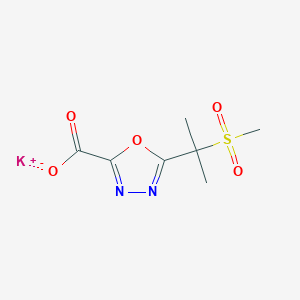![molecular formula C12H15NO3 B2535314 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid CAS No. 198276-05-0](/img/structure/B2535314.png)
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid, also known as DMPA, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 205.28 g/mol. DMPA has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPA.
Wissenschaftliche Forschungsanwendungen
Vibrational and Molecular Structure Analysis
Rahul Raju et al. (2015) synthesized 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and analyzed its structure using IR, NMR, and X-ray diffraction studies. They focused on vibrational wavenumbers using HF and DFT methods, explored hyperpolarizability, and analyzed molecular electrostatic potential maps and NBO analysis for charge transfer within the molecule (Raju et al., 2015).
Molecular Docking and Optical Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations on similar compounds. They used FT-IR and Raman spectra, along with DFT calculations, to analyze vibrational bands and molecular stability. They also explored the nonlinear optical properties and potential biological activities through molecular docking studies (Vanasundari et al., 2018).
Synthesis and Thermal Analysis
Nayak et al. (2014) synthesized and characterized a related compound, focusing on its crystal structure and thermal stability. The study also included TGA, DTA analysis, and UV-Vis spectrophotometry for wavelength absorption determination (Nayak et al., 2014).
Supramolecular Studies
Fernandes et al. (2017) performed a vibrational spectroscopic analysis on a chloramphenicol derivative. The study provided insights into the role of non-conventional hydrogen bonds, like CH⋯O, CH⋯π, and π-π stacking, in the molecular structure (Fernandes et al., 2017).
Nonlinear Optical Properties
Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids. They focused on the optical properties of the compound, studying its UV–Vis and fluorescence spectra in different solvents (Fa et al., 2015).
Metal-Templated Synthesis
Tieu et al. (2017) reported the creation of octadentate Zirconium(IV)-Loaded Macrocycles, demonstrating the use of 4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoic acid in complex metal-templated synthesis processes (Tieu et al., 2017).
Enantioseparation of Beta-Amino Acids
Ilisz et al. (2009) utilized 4-oxobutanoic acid derivatives in the high-performance liquid chromatographic enantioseparation of unusual beta-amino acids. This application highlights the utility of these compounds in chromatographic processes (Ilisz et al., 2009).
Eigenschaften
IUPAC Name |
4-(2,5-dimethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQXQRTGNBUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)



![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)


![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)

![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B2535250.png)

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)